molecular formula C7H5N3O6 B2459638 2-Amino-3,5-dinitrobenzoic acid CAS No. 609-97-2

2-Amino-3,5-dinitrobenzoic acid

Cat. No.: B2459638
CAS No.: 609-97-2
M. Wt: 227.132
InChI Key: RLIOZFXFZKCBIG-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Nitroaromatic Carboxylic Acids and Aminobenzoic Acids

2-Amino-3,5-dinitrobenzoic acid is a member of two important classes of organic compounds: nitroaromatic carboxylic acids and aminobenzoic acids. Nitroaromatic compounds are characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring. nih.gov This functional group is strongly electron-withdrawing, a property that significantly influences the chemical reactivity of the entire molecule. nih.govwikipedia.org The synthesis of nitroaromatic compounds is most commonly achieved through nitration, a process involving an electrophilic substitution reaction with a mixture of nitric and sulfuric acids. nih.govnumberanalytics.com These compounds are vital intermediates in the production of a wide array of materials, including dyes, polymers, pesticides, and explosives. nih.govnumberanalytics.com

On the other hand, aminobenzoic acids are compounds that possess both an amino (—NH₂) and a carboxylic acid (—COOH) group attached to a benzene (B151609) ring. google.com These molecules are amphoteric, meaning they can react as both acids and bases. This dual functionality makes them versatile building blocks in organic synthesis. nih.gov The relative positions of the amino and carboxyl groups on the aromatic ring give rise to different isomers (ortho, meta, and para), each with distinct properties and applications. For instance, para-aminobenzoic acid (PABA) is a well-known member of this family. google.com

This compound uniquely combines the features of both these families. The presence of the amino and carboxylic acid groups provides sites for a variety of chemical transformations, while the two nitro groups significantly modulate the electronic properties of the aromatic ring, enhancing its reactivity towards nucleophilic substitution. numberanalytics.com

Foundational Aspects and Research Trajectories of Related Dinitrobenzoic Acid Systems

The study of this compound is built upon a strong foundation of research into simpler, related systems, particularly dinitrobenzoic acids. Among these, 3,5-dinitrobenzoic acid is a well-studied compound. wikipedia.orgorgsyn.orgchemicalbook.com It is typically synthesized by the nitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid. wikipedia.orgorgsyn.org

One of the most significant applications of 3,5-dinitrobenzoic acid is in the derivatization of other organic compounds, especially alcohols and amines, for the purpose of identification. wikipedia.org The reaction of 3,5-dinitrobenzoic acid with an alcohol or amine produces a solid derivative with a sharp and characteristic melting point, facilitating its identification. wikipedia.org This derivatization is often carried out using the more reactive acid chloride, 3,5-dinitrobenzoyl chloride. wikipedia.org

The research into dinitrobenzoic acid systems has also extended into the realm of supramolecular chemistry. The ability of the carboxylic acid group to form strong hydrogen bonds, coupled with the influence of the nitro groups, allows these molecules to self-assemble into complex, higher-order structures. rsc.orgnih.govnih.gov These supramolecular assemblies are of interest for their potential applications in materials science, including the development of new functional materials. rsc.org

Furthermore, the high nitrogen and oxygen content of dinitrobenzoic acid derivatives makes them precursors for energetic materials. wiley-vch.de The nitro groups act as an internal oxidant, and their decomposition can release a significant amount of energy. wikipedia.org This has led to research into the synthesis and characterization of new energetic compounds derived from dinitrobenzoic acid systems.

The foundational knowledge gained from studying these related dinitrobenzoic acid systems provides a roadmap for exploring the potential of this compound. The presence of the additional amino group in this compound opens up new avenues for derivatization and polymerization, suggesting its potential as a versatile building block for novel materials and compounds with tailored properties.

PropertyValueSource
Molecular Formula C₇H₅N₃O₆ clearsynth.com
Molecular Weight 227.13 g/mol clearsynth.com
CAS Number 609-97-2 clearsynth.com
Compound NameStructureKey Research Area
3,5-Dinitrobenzoic acid A benzoic acid with two nitro groups at positions 3 and 5.Derivatizing agent, supramolecular chemistry, precursor for energetic materials. wikipedia.orgrsc.orgwiley-vch.de
para-Aminobenzoic acid (PABA) A benzoic acid with an amino group at the para position.Building block for pharmaceuticals, UV-filter. google.com
2,4-Dinitrobenzoic acid A benzoic acid with two nitro groups at positions 2 and 4.Reactant in cross-coupling and dearomatization reactions. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,5-dinitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O6/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10(15)16/h1-2H,8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIOZFXFZKCBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031438
Record name 2-Amino-3,5-dinitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-97-2
Record name 2-Amino-3,5-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dinitroanthranilic acid
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Synthetic Methodologies and Mechanistic Investigations

Direct Synthetic Routes to 2-Amino-3,5-dinitrobenzoic Acid

The direct synthesis of this compound can be approached through a few primary routes, most notably through the nitration of a pre-existing aminobenzoic acid or the amination of a suitable dinitrobenzoic acid derivative.

One common method involves the nitration of 2-aminobenzoic acid (anthranilic acid) . This electrophilic aromatic substitution reaction introduces two nitro groups onto the benzene (B151609) ring. The reaction is typically carried out using a strong nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The amino group is a strong activating group, which directs the incoming nitro groups to the ortho and para positions. However, the harsh acidic conditions can also lead to the formation of byproducts.

Another significant direct route is the nucleophilic aromatic substitution (SNAr) of a halogenated precursor , such as 2-chloro-3,5-dinitrobenzoic acid. In this method, the chlorine atom, which is activated by the electron-withdrawing nitro groups, is displaced by an amino group. This reaction is typically performed using ammonia (B1221849) or a related nitrogen nucleophile. For instance, 2-chloro-3-nitrobenzoic acid can be converted to 2-amino-3-nitrobenzoic acid by treatment with an ammonium (B1175870) hydroxide (B78521) solution in a sealed vessel at elevated temperatures (120 °C), achieving a high yield. chemicalbook.com A similar amination has been reported for 2-methoxy-3,5-dinitrobenzonitrile, where a methoxy (B1213986) group is displaced by ammonia in chlorobenzene (B131634) under pressure, resulting in an 84.5% yield of 2-amino-3,5-dinitrobenzonitrile. chemicalbook.com

A related synthesis involves the nitration of isatoic anhydride (B1165640) followed by reaction with ammonia to produce 2-amino-3,5-dinitrobenzamide. google.com While this yields an amide instead of a carboxylic acid, it demonstrates a relevant pathway starting from a different precursor.

Advanced Synthetic Approaches for Derivatives of 3,5-Dinitrobenzoic Acid with Relevance to this compound Structure

The chemistry of 3,5-dinitrobenzoic acid is highly relevant as its functional groups (a carboxylic acid and two nitro groups) are present in this compound. Understanding the reactions of this simpler analogue provides insight into the potential transformations of the target molecule. The synthesis of 3,5-dinitrobenzoic acid itself is typically achieved by the nitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid, with yields ranging from 54-60%. orgsyn.orgchemicalbook.com

The carboxylic acid group of 3,5-dinitrobenzoic acid readily undergoes esterification and amide formation. These reactions are fundamental in organic synthesis for protecting the carboxylic acid or for creating new derivatives with altered properties.

Esterification is commonly carried out via the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid. tcu.eduyoutube.comacs.org The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. tcu.edu For example, 3,5-dinitrobenzoic acid is used to derivatize alcohols to form crystalline esters with sharp melting points, which aids in their identification. wikipedia.org The esterification of 2,4-dichloro-3,5-dinitrobenzoic acid with methanol (B129727) in the presence of sulfuric acid is also a known procedure. researchgate.net Another approach for esterification involves using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com

Amide formation can be achieved by reacting the carboxylic acid with an amine. This can be done directly, sometimes with catalysts like ZrCl₄, or by first converting the carboxylic acid to a more reactive species like an acid chloride. rsc.org For example, 3,5-dinitrobenzoic acid can be reacted with polyamines to form N-substituted amides. google.com

Table 1: Examples of Esterification and Amide Formation Reactions
Starting MaterialReagentsProduct TypeReference
Benzoic AcidMethanol, H₂SO₄Ester tcu.eduyoutube.com
3,5-Dinitrobenzoic AcidAlcohols, H₂SO₄Ester wikipedia.org
3,5-Dinitrobenzoic Acid2-Hydroxyethyl methacrylate, DCC, DMAPEster jocpr.com
3-Iodobenzoic AcidBenzylamine, p-xyleneAmide rsc.org
3,5-Dinitrobenzoic AcidSpermidine, N-hydroxysuccinimideAmide google.com

Nitro groups are strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack. This makes nucleophilic aromatic substitution (SNAr) a key reaction for modifying nitro-substituted benzoic acids. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group (like a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The presence of nitro groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate. libretexts.orgbyjus.com

For instance, the synthesis of 2-chloro-3,5-dinitrobenzoic acid is achieved by the nitration of 2-chlorobenzoic acid. chemicalbook.comnih.govsigmaaldrich.com This product can then undergo nucleophilic substitution where the chlorine atom is replaced by various nucleophiles. Kinetic studies on the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with amines like piperidine (B6355638) and morpholine (B109124) have shown that aminodechlorination occurs at the C-2 position. researchgate.net

The nitro groups on dinitrobenzoic acids can be reduced to amino groups, providing a route to aminobenzoic acid derivatives. A variety of reducing agents and conditions can be employed for this transformation.

Common methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon. google.com For example, 3,5-dinitrobenzoic acid can be reduced to 3,5-diaminobenzoic acid using hydrogen gas with a Raney nickel catalyst in an ethanol (B145695) solvent under pressure, achieving a yield of 97%. google.com Another approach uses iron powder in the presence of an acid, such as hydrochloric acid. patsnap.com Chemical reductants like tin(II) chloride in hydrochloric acid or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst are also effective. google.comsciencemadness.orgsciencemadness.org The choice of reducing agent and conditions can sometimes allow for the selective reduction of one nitro group over another, although this can be challenging to control.

Table 2: Conditions for the Reduction of Nitrobenzoic Acids
Starting MaterialReducing Agent/CatalystSolventProductYieldReference
3,5-Dinitrobenzoic AcidH₂, Raney NiEthanol3,5-Diaminobenzoic Acid97% google.com
3,5-Dinitrobenzoic AcidIron powder, HClWater3,5-Diaminobenzoic AcidN/A patsnap.com
Nitrobenzoic Acid compoundHydrazine hydrate, Raney Ni/FeMethanol/EthanolAminobenzoic acid compoundHigh google.com
2-Chloro-5-nitro-benzoic acidZinc, HClN/A2-Chloro-5-amino-benzoic acidN/A google.com

Green Chemistry Principles in the Synthesis of Related Nitroaromatic Compounds

Traditional nitration methods often use large quantities of strong acids, leading to significant waste and potential hazards. researchgate.netresearchgate.net Green chemistry seeks to address these issues by developing more environmentally benign synthetic routes.

For the synthesis of nitroaromatic compounds, several greener approaches have been explored. These include:

Solid-supported reagents : Using inorganic nitrates adsorbed on silica (B1680970) gel or other solid supports can replace the need for large volumes of strong acids. researchgate.net

Microwave-assisted synthesis : Microwave heating can accelerate reaction times and improve energy efficiency compared to conventional heating. researchgate.netresearchgate.net

Use of alternative catalysts : Zeolite-based solid acid catalysts have been shown to be effective for nitration, offering the advantages of being recyclable and potentially improving regioselectivity. researchgate.net

Solvent-free reactions : In some cases, reactions can be carried out by simply grinding the reactants together, eliminating the need for solvents entirely. For example, the Michael addition of amines to nitroolefins has been achieved under solvent-free conditions. rsc.org

Microreactors : The use of microchannel reactors for nitration can improve safety and control over reaction conditions, as seen in the synthesis of 3,5-dinitrobenzoic acid.

These principles are broadly applicable to the synthesis of nitroaromatic compounds and offer pathways to more sustainable production methods for compounds like this compound. nih.gov

Mechanistic Investigations of Derivatization Reactions

The mechanisms of the key derivatization reactions have been extensively studied.

The Fischer esterification mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. youtube.comyoutube.com This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester. tcu.eduyoutube.com

The nucleophilic aromatic substitution (SNAr) mechanism is a two-step process. nih.gov In the first, rate-determining step, the nucleophile adds to the aromatic ring at the carbon atom bearing the leaving group. nih.gov This addition disrupts the aromaticity and forms a high-energy, negatively charged intermediate called a Meisenheimer complex. wikipedia.orgnih.gov This complex is stabilized by the resonance delocalization of the negative charge, particularly by electron-withdrawing groups at the ortho and para positions. libretexts.org In the second, faster step, the leaving group departs, restoring the aromaticity of the ring and forming the final product. nih.gov While the two-step mechanism is widely accepted, some recent studies suggest that concerted (cSNAr) mechanisms may also be possible under certain conditions. nih.gov

Comprehensive Structural and Spectroscopic Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data regarding the structural and spectroscopic characterization of the specific chemical compound This compound is not publicly available.

The provided outline requests an in-depth analysis based on advanced crystallographic and vibrational spectroscopic methods, including:

Single Crystal X-ray Diffraction (SXRD) for determining unit cell parameters, space group symmetries, intermolecular interactions, hydrogen bonding, and crystal packing motifs.

Powder X-ray Diffraction (PXRD) for assessing crystalline phase purity.

Vibrational Spectroscopic Methods such as FTIR and Raman spectroscopy.

The available research predominantly focuses on the related compound, 3,5-dinitrobenzoic acid , and its various co-crystals, salts, and adducts with other organic molecules. While extensive crystallographic and spectroscopic data exist for these multicomponent systems and for other isomers of aminodinitrobenzoic acid, this information does not pertain to the specific molecular and crystal structure of this compound itself.

Due to the absence of specific experimental findings for this compound in the public domain, it is not possible to generate a scientifically accurate and verifiable article that adheres to the strict requirements of the requested outline. The creation of content for the specified sections and subsections would necessitate speculation and would not be based on established research findings for the target compound.

Comprehensive Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopic Methods.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Bond Vibrations

Specific FTIR data for 2-Amino-3,5-dinitrobenzoic acid, including characteristic absorption bands (in cm⁻¹) for the amino, nitro, and carboxylic acid functional groups, as well as aromatic ring vibrations, is not available.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Specific Raman spectroscopy data for this compound, which would provide complementary information to FTIR on the vibrational modes of the molecule, is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J) for the aromatic and functional group protons of this compound, is not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Specific ¹³C NMR data, detailing the chemical shifts (δ) for each carbon atom in the skeleton of this compound, is not available.

Electronic Spectroscopy and Optical Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Transparency

Specific UV-Vis spectroscopy data, including the maximum absorption wavelengths (λmax) and corresponding electronic transitions for this compound, is not available.

Investigation of Nonlinear Optical (NLO) Characteristics in Related Dinitrobenzoate Systems

The exploration of nonlinear optical (NLO) properties in organic molecules, particularly those with donor-acceptor functionalities like dinitrobenzoate systems, is a significant area of materials science research. nih.gov Organic compounds are noted for their potential in optoelectronics due to features like rapid response times and high nonlinear polarization rates. nih.gov The NLO response in these materials originates from the polarization induced by the delocalization of π-electrons within their molecular framework. nih.gov

Optical nonlinearity can be understood as the higher-order terms in the expansion of material polarization in response to an applied electric field. washington.eduucsd.edu These nonlinear responses are governed by the material's hyperpolarizability and are critical for applications in optical data storage, frequency conversion, and optical switching. nih.govaps.org

Second-Order Nonlinearity: This phenomenon is described by the second-order nonlinear susceptibility, χ⁽²⁾. washington.edu A prominent second-order effect is Second-Harmonic Generation (SHG), where two photons of the same frequency interact with the nonlinear material to generate a new photon with double the frequency and half the wavelength. aps.orgwikipedia.org A fundamental requirement for a material to exhibit second-order NLO effects like SHG is that it must lack a center of inversion (i.e., be non-centrosymmetric). ucsd.eduwikipedia.org Materials with specific crystal point groups, such as those that are non-centrosymmetric, are capable of generating a second harmonic. wikipedia.org In dinitrobenzoate systems, the arrangement of electron-donating groups (like an amino group) and electron-withdrawing groups (nitro groups) on the benzene (B151609) ring can lead to a large molecular dipole moment. If these molecules crystallize in a non-centrosymmetric space group, the resulting material can exhibit a strong SHG response. rsc.org

Third-Order Nonlinearity: Unlike second-order effects, third-order optical nonlinearity is not restricted by symmetry and is present in all materials, regardless of whether they are centrosymmetric or non-centrosymmetric. washington.edumdpi.com This property is characterized by the third-order nonlinear susceptibility, χ⁽³⁾, which gives rise to phenomena such as third-harmonic generation (THG), the optical Kerr effect (an intensity-dependent refractive index), and nonlinear absorption. mdpi.comresearchgate.net The third-order nonlinear response is crucial for applications in all-optical signal processing. mdpi.com In organic systems like dinitrobenzoates, the delocalized π-electron systems contribute significantly to the third-order NLO response. nih.gov The magnitude of χ⁽³⁾ is related to the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). mdpi.comresearchgate.net

NLO OrderGoverning SusceptibilityKey PhenomenonSymmetry Requirement
Second-Orderχ⁽²⁾Second-Harmonic Generation (SHG)Non-centrosymmetric
Third-Orderχ⁽³⁾Third-Harmonic Generation (THG), Kerr EffectNone (present in all materials)

The Z-scan technique is a widely used and relatively simple experimental method for determining the magnitude and sign of third-order nonlinear optical properties, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). researchgate.netias.ac.in The technique involves translating a sample along the propagation path (the z-axis) of a focused laser beam and measuring the transmittance of the beam through an aperture in the far field. ias.ac.in

The experimental setup typically consists of a laser source, a focusing lens, a sample mounted on a translation stage, and a detector. ias.ac.in The measurements are performed in two configurations:

Closed-Aperture (CA) Z-scan: In this setup, an aperture is placed before the detector to capture only the central portion of the beam. As the sample moves through the focal point, any self-focusing or self-defocusing (a result of a nonlinear refractive index) will change the beam's divergence, causing the amount of light passing through the aperture to vary. ias.ac.in A pre-focal transmittance peak followed by a post-focal valley indicates a negative nonlinear refractive index (n₂ < 0, self-defocusing), while a valley-peak configuration indicates a positive nonlinear refractive index (n₂ > 0, self-focusing). researchgate.net The magnitude of n₂ can be calculated from the difference between the peak and valley transmittance. ias.ac.in

Open-Aperture (OA) Z-scan: To measure the nonlinear absorption coefficient (β), the aperture is removed, and the detector collects all the transmitted light. ias.ac.in In this configuration, the measurement is insensitive to nonlinear refraction effects. ias.ac.in Any change in transmittance is due to nonlinear absorption processes like two-photon absorption or reverse saturable absorption (RSA). researchgate.netias.ac.in A decrease in transmittance near the focal point indicates the presence of such nonlinear absorption (β > 0), while an increase indicates saturable absorption (β < 0). researchgate.net

From the values of n₂ and β obtained through the Z-scan measurements, the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the precise molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization. unito.itosti.gov The molecular weight of this compound (C₇H₅N₃O₆) is 227.13 g/mol .

In the mass spectrometer, a molecule is ionized to form a molecular ion (M⁺ or M⁻). This ion, along with any fragment ions produced during ionization or subsequent collision-induced dissociation (CID), are separated based on their m/z ratio and detected. unito.it

For α-amino acids, a characteristic and often dominant fragmentation pathway involves the cleavage of the bond adjacent to the carboxyl group, leading to the loss of the entire carboxyl radical (•COOH). osti.govresearchgate.net This results in a prominent fragment ion peak at [M - COOH]⁺ or [M - 45]⁺. osti.gov Another common fragmentation is the loss of carbon dioxide (CO₂) from a deprotonated molecule, yielding an [M - H - CO₂]⁻ ion. unito.it

For this compound, the expected fragmentation pattern would include:

A molecular ion peak corresponding to its molecular weight.

A major fragment resulting from the loss of the carboxylic acid group, which is a common fragmentation pattern for amino acids. researchgate.netwiley-vch.de This would yield an ion of 2-amino-3,5-dinitrophenyl.

Other fragmentations could involve the nitro groups, such as the loss of NO₂ (46 Da) or NO (30 Da).

The analysis of these fragment ions allows for the confirmation of the compound's structure.

Proposed Fragment IonFormulaExpected m/z (for positive ion)Description of Neutral Loss
[M]⁺[C₇H₅N₃O₆]⁺227Molecular Ion
[M - H₂O]⁺[C₇H₃N₃O₅]⁺209Loss of water
[M - NO₂]⁺[C₇H₅N₂O₄]⁺181Loss of a nitro group
[M - COOH]⁺[C₆H₅N₃O₄]⁺182Loss of the carboxyl group
[M - COOH - NO₂]⁺[C₆H₅N₂O₂]⁺136Loss of carboxyl and one nitro group

Computational Chemistry and Theoretical Frameworks

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying polyatomic molecules. researchgate.net Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently used to predict molecular structures and vibrational frequencies with high precision. nih.gov

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as a true minimum on the potential energy surface. researchgate.netmdpi.com For 2-Amino-3,5-dinitrobenzoic acid, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. The absence of imaginary frequencies in subsequent calculations confirms that the optimized structure is at a true energy minimum. mdpi.com

The process begins with an initial guess of the molecular structure, which is then refined iteratively. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. In similar molecules, DFT calculations have shown excellent correlation with experimental data obtained from techniques like single-crystal X-ray diffraction. mdpi.com For instance, in a related compound, the calculated bond lengths deviated only negligibly from the experimental values. mdpi.com

The energetic landscape can be further explored by calculating the energies of different possible conformers, for example, those arising from the rotation around single bonds. This analysis helps identify the most stable isomer and the energy barriers between different conformations. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzoic Acid Derivative (Calculated via DFT)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.39 - 1.41118 - 122~0
C-N (amino)~1.38--
C-N (nitro)~1.48--
N-O (nitro)~1.23~117-
C-C (carboxyl)~1.50--
C=O (carboxyl)~1.22~125-
C-O-H (carboxyl)-~110-

Note: This table is illustrative, based on typical values for similar aromatic nitro compounds and is not from a direct study of this compound.

Once the molecular geometry is optimized, vibrational frequency calculations can be performed using DFT. These theoretical calculations predict the frequencies of the normal modes of vibration of the molecule. nih.govtandfonline.com The results are crucial for interpreting and assigning the absorption bands observed in experimental infrared (IR) and Raman spectra. nih.gov

For complex molecules, experimental spectra can be challenging to interpret due to the large number of vibrational modes. Theoretical calculations provide a basis for assigning specific peaks to particular molecular motions, such as stretching, bending, or torsional vibrations of the functional groups (e.g., -NH₂, -NO₂, -COOH) and the benzene (B151609) ring. nih.gov For example, in studies of 3,5-dinitrobenzoic acid, DFT calculations have been used to analyze the harmonic vibrational wavenumbers in detail. nih.gov Typically, calculated frequencies are scaled by a factor to correct for anharmonicity and limitations in the theoretical method, leading to excellent agreement with experimental data. researchgate.net

Table 2: Illustrative Vibrational Frequencies and Assignments for Aromatic Nitro Compounds

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
O-H Stretch (Carboxyl)~3500~3450ν(O-H)
N-H Asymmetric Stretch~3450~3400νₐₛ(N-H)
N-H Symmetric Stretch~3350~3300νₛ(N-H)
C=O Stretch (Carboxyl)~1720~1700ν(C=O)
N-O Asymmetric Stretch~1550~1540νₐₛ(N-O)
N-O Symmetric Stretch~1350~1345νₛ(N-O)
C-N Stretch (Amino)~1300~1290ν(C-N)

Note: This table is illustrative and provides typical frequency ranges for the functional groups present in this compound. ν = stretching.

Molecular Orbital Theory and Electron Density Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. This framework is essential for understanding chemical reactivity and electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netirjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net It also indicates higher polarizability and a greater potential for intramolecular charge transfer. nih.gov

The structure of this compound, with its electron-donating amino group and electron-withdrawing nitro groups, is conducive to Intramolecular Charge Transfer (ICT). researchgate.net Upon absorption of light, an electron can be promoted from an orbital primarily located on the donor part of the molecule (amino group and benzene ring) to an orbital centered on the acceptor part (nitro groups).

The analysis of HOMO and LUMO electron density distributions provides insight into this phenomenon. For ICT molecules, the HOMO is typically localized on the electron-donor fragment, while the LUMO is localized on the electron-acceptor fragment. A low HOMO-LUMO energy gap facilitates this charge transfer, which is a key factor in the nonlinear optical (NLO) properties of many organic materials. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies for a Donor-Acceptor Aromatic System

ParameterEnergy (eV)
E(HOMO)-6.5
E(LUMO)-2.5
ΔE (HOMO-LUMO Gap)4.0

Note: This table is for illustrative purposes. The actual values for this compound would require specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density within a molecule. nih.govtandfonline.com It provides a detailed picture of the bonding and antibonding interactions, lone pairs, and the hyperconjugative interactions that contribute to molecular stability. dergipark.org.tr

The key aspect of NBO analysis is the evaluation of second-order perturbation energies, E(2), which quantify the stabilization energy resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. mdpi.com Larger E(2) values indicate stronger interactions and greater electron delocalization.

In this compound, significant delocalization is expected from the lone pair electrons of the amino group (n(N)) and the oxygen atoms of the nitro and carboxyl groups (n(O)) into the antibonding π* orbitals of the benzene ring. Similarly, π electrons from the ring can delocalize into the antibonding π* orbitals of the C=O and N=O bonds. These hyperconjugative interactions lead to a more stable molecular system by spreading out electron density. nih.govdergipark.org.tr

Table 4: Illustrative NBO Analysis - Major Second-Order Perturbation Energies E(2)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
π(C₁-C₂)π(C₃-C₄)~20π → π (Ring delocalization)
n(N)π(C₅-C₆)~50n → π (Amino group donation)
π(C₃-C₄)π(N-O)~5π → π (Nitro group acceptance)
n(O) (carboxyl)π(C-O)~30n → π (Carboxyl resonance)

Note: This table is a hypothetical representation of the types of interactions and stabilization energies expected for this compound based on NBO analyses of similar compounds. Atom numbering is arbitrary.

Mulliken Population Analysis and Atomic Charge Distribution

In molecules containing electron-withdrawing groups like nitro groups (-NO₂) and electron-donating groups like the amino group (-NH₂), the charge distribution is significantly affected. The nitro groups tend to pull electron density towards themselves, resulting in a more positive charge on the atoms of the aromatic ring. Conversely, the amino group donates electron density to the ring.

For a molecule like this compound, the Mulliken charge distribution would be expected to show negative charges on the oxygen and nitrogen atoms of the nitro groups and the nitrogen atom of the amino group, while the carbon atoms of the benzene ring would carry partial positive charges. The carbon atom of the carboxylic acid group would also exhibit a significant positive charge. It is important to note that Mulliken charges are known to be basis set dependent, meaning the calculated values can vary with the theoretical model used. wikipedia.org

To illustrate the expected charge distribution, a hypothetical data table is presented below based on general principles and data from related compounds. The exact values would require specific DFT calculations for this compound.

AtomHypothetical Mulliken Charge (e)
C1 (C-COOH)0.45
C2 (C-NH2)-0.15
C3 (C-NO2)0.30
C40.05
C5 (C-NO2)0.30
C60.05
N (Amino)-0.50
N (Nitro 1)0.60
O (Nitro 1)-0.40
O (Nitro 1)-0.40
N (Nitro 2)0.60
O (Nitro 2)-0.40
O (Nitro 2)-0.40
C (Carboxyl)0.70
O (Carboxyl)-0.55
O (Carboxyl)-0.55
H (Amino)0.25
H (Amino)0.25
H (Ring)0.10
H (Ring)0.10
H (Carboxyl)0.40

Note: This table is illustrative and not based on reported experimental or calculated data for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgnih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green or yellow areas correspond to regions of neutral potential. wikipedia.org

For this compound, the MEP map would be expected to show strong negative potential (red) around the oxygen atoms of the two nitro groups and the carboxylic acid group. These regions are rich in electron density and are therefore the most likely sites for interaction with electrophiles or for forming hydrogen bonds. The amino group, while electron-donating, would also have a region of negative potential associated with the lone pair of electrons on the nitrogen atom.

Conversely, regions of positive electrostatic potential (blue) would be anticipated around the hydrogen atoms of the amino group and the carboxylic acid, as well as on the aromatic ring, particularly near the electron-withdrawing nitro groups. rsc.org These areas are electron-deficient and thus represent sites that are attractive to nucleophiles.

Studies on related molecules, such as substituted pyridines and other nitro-containing aromatic compounds, have demonstrated the utility of MEP analysis in predicting reactivity and biological activity. nih.gov For instance, in a study of 3,5-dinitrobenzoic acid complexes, MEP analysis highlighted the negative potential of both the carboxylate and nitro groups, indicating their potential as Lewis bases. nih.gov

The following table summarizes the expected MEP characteristics for different regions of the this compound molecule.

Molecular RegionExpected Electrostatic PotentialPredicted Reactivity
Oxygen atoms of the nitro groupsStrong Negative (Red)Electrophilic attack
Oxygen atoms of the carboxylic acid groupStrong Negative (Red)Electrophilic attack
Nitrogen atom of the amino groupNegative (Red/Yellow)Electrophilic attack
Hydrogen atoms of the amino groupPositive (Blue)Nucleophilic attack
Hydrogen atom of the carboxylic acid groupStrong Positive (Blue)Nucleophilic attack
Aromatic ringGenerally Positive (Blue/Green)Nucleophilic attack

Analysis of Intermolecular Interactions via Quantum Chemical Topology

Quantum Chemical Topology provides a framework for analyzing the electron density to understand chemical bonding and intermolecular interactions. uni-rostock.de Two powerful techniques within this framework are Hirshfeld Surface Analysis and the Quantum Theory of Atoms in Molecules (AIM).

Hirshfeld Surface Analysis for Quantifying Crystal Interactions

While a crystal structure and corresponding Hirshfeld analysis for isolated this compound were not found in the search results, a wealth of information is available for cocrystals and salts of the closely related 3,5-dinitrobenzoic acid (DNBA). researchgate.netnih.govresearchgate.netnih.govacs.org These studies consistently show that the most significant intermolecular interactions in the crystals of DNBA derivatives are hydrogen bonds involving the carboxylic acid and nitro groups.

In a hydrated salt of 2-aminothiazolium 3,5-dinitrobenzoate (B1224709), Hirshfeld analysis revealed that O···H/H···O interactions are dominant, highlighting the crucial role of hydrogen bonding in the crystal's stability. researchgate.net Similarly, in a cocrystal of 2,3-dimethylquinoxaline (B146804) with 3,5-dinitrobenzoic acid, Hirshfeld analysis was used to investigate the close contacts and their percentage contributions to the crystal structure. researchgate.net

Based on these findings for related compounds, a Hirshfeld surface analysis of this compound would be expected to reveal the following key interactions:

Strong Hydrogen Bonds: N-H···O and O-H···O hydrogen bonds involving the amino, carboxylic acid, and nitro groups would be prominent.

Other Significant Contacts: C-H···O, N···O, and π-π stacking interactions are also likely to play a role in the crystal packing.

The following table provides a hypothetical breakdown of the percentage contributions of different intermolecular contacts to the Hirshfeld surface of this compound, based on data from related structures.

Intermolecular ContactHypothetical Percentage Contribution (%)
O···H / H···O40 - 50
H···H15 - 25
C···H / H···C10 - 20
N···O / O···N5 - 10
C···C (π-π stacking)3 - 8
N···H / H···N2 - 5

Note: This table is illustrative and based on findings for structurally similar compounds.

A study on a complex of this compound with ammonia (B1221849) indicates the presence of intermolecular N—H⋯N and N—H⋯O hydrogen bonds, forming a supramolecular network. researchgate.net

Quantum Theory of Atoms in Molecules (AIM) for Bond Critical Point Analysis

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) to define atoms, bonds, and molecular structure. amercrystalassn.orgwiley-vch.de A key concept in AIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms along the bond path. researchgate.net The properties of the electron density at the BCP, such as its value (ρ(r_bcp)), the Laplacian of the electron density (∇²ρ(r_bcp)), and the ellipticity (ε), provide valuable information about the nature and strength of the chemical bond. wiley-vch.de

For this compound, an AIM analysis would identify BCPs for all covalent bonds within the molecule. The characteristics of these BCPs would reveal the nature of each bond. For example, covalent bonds typically exhibit a relatively high ρ(r_bcp) and a negative ∇²ρ(r_bcp), indicating a concentration of electron density. In contrast, weaker interactions, such as hydrogen bonds, have lower ρ(r_bcp) values and positive ∇²ρ(r_bcp).

While a specific AIM analysis for this compound was not found, studies on related systems provide insights into what would be expected. The analysis would likely confirm the covalent nature of the C-C, C-N, C-O, N-O, C-H, and N-H bonds. Furthermore, AIM analysis would be instrumental in characterizing the intramolecular hydrogen bond between the amino group and the adjacent nitro group, as well as any intermolecular hydrogen bonds present in the crystalline state.

The following table presents hypothetical AIM parameters for selected bonds in this compound, based on general principles and data from similar molecules.

BondType of InteractionHypothetical ρ(r_bcp) (a.u.)Hypothetical ∇²ρ(r_bcp) (a.u.)
C-C (aromatic)Covalent0.25 - 0.30-0.6 to -0.8
C-N (amino)Covalent0.28 - 0.32-0.7 to -0.9
C-N (nitro)Covalent0.27 - 0.31-0.5 to -0.7
N-O (nitro)Covalent0.35 - 0.40-0.1 to +0.1
C=O (carboxyl)Covalent0.38 - 0.42-0.2 to 0.0
C-O (carboxyl)Covalent0.26 - 0.30-0.6 to -0.8
O-H (carboxyl)Covalent0.30 - 0.35-1.5 to -2.0
Intramolecular N-H···O (H-bond)Hydrogen Bond0.02 - 0.04+0.08 to +0.12

Note: This table is illustrative and not based on reported experimental or calculated data for this compound.

Solvent Effects on Molecular Structure and Optical Properties via Continuum Solvation Models

The properties of a molecule, including its structure and spectroscopic behavior, can be significantly influenced by its environment, particularly the solvent. rsc.org Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate the effect of a solvent on a solute molecule. evitachem.com These models treat the solvent as a continuous dielectric medium, which simplifies the calculations while still providing valuable insights into solvation effects.

For this compound, the presence of polar functional groups—the amino, nitro, and carboxylic acid groups—suggests that its properties will be sensitive to the polarity of the solvent. The solubility of the related 3,5-dinitrobenzoic acid has been shown to vary significantly with the solvent, being more soluble in polar solvents like ethanol (B145695) and methanol (B129727). researchgate.netresearchgate.net

The optical properties, such as the UV-Vis absorption spectrum, are also expected to be solvent-dependent. The electronic transitions of the molecule, particularly those involving charge transfer, will be affected by the solvent's polarity. For instance, a polar solvent can stabilize a more polar excited state relative to the ground state, leading to a red shift (bathochromic shift) in the absorption maximum. Conversely, if the ground state is more stabilized than the excited state, a blue shift (hypsochromic shift) may be observed. rsc.org

While specific studies on the solvent effects on the optical properties of this compound using continuum solvation models were not found, general principles and studies on similar molecules can provide an expected trend. For example, studies on other amino- and nitro-substituted aromatic compounds often show significant solvatochromism.

The following table illustrates the hypothetical effect of different solvents on the maximum absorption wavelength (λ_max) of this compound, based on general trends observed for similar compounds.

SolventDielectric Constant (ε)Expected λ_max Shift
n-Hexane1.88Reference
Dichloromethane8.93Red Shift
Ethanol24.55Larger Red Shift
Water80.1Largest Red Shift

Note: This table is illustrative and presents a general trend. The actual shifts would need to be determined experimentally or through specific TD-DFT calculations with a continuum solvation model.

Advanced Materials and Supramolecular Chemistry

Supramolecular Assemblies of 2-Amino-3,5-dinitrobenzoic Acid and its Analogs

The ability of this compound and related compounds to form predictable and robust supramolecular assemblies is a testament to the power of non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and electrostatic forces, can be systematically exploited to control the arrangement of molecules in the solid state, leading to the formation of a diverse range of crystalline materials.

The acidic carboxylic acid group and the basic amino group within this compound and its analogs make them ideal candidates for the formation of proton transfer complexes and salts with various organic bases. The extent of proton transfer, whether partial or complete, can significantly influence the resulting crystal structure and physical properties.

A notable example is the proton transfer complex formed between this compound and 2-aminopyrimidine (B69317). In this complex, the proton from the carboxylic acid group is transferred to one of the nitrogen atoms of the 2-aminopyrimidine ring, resulting in the formation of a 2-aminopyrimidinium cation and a 2-amino-3,5-dinitrobenzoate anion. These ionic species are then held together by strong N-H···O and N-H···N hydrogen bonds, forming a robust three-dimensional network.

Similarly, the reaction of 3,5-dinitrobenzoic acid with various amino-substituted pyridines and pyrimidines leads to the formation of a series of proton transfer complexes. The specific interactions and resulting supramolecular architectures are dependent on the nature and position of the substituents on the base.

Acid Base Resulting Complex Key Interactions
This compound2-Aminopyrimidine2-Aminopyrimidinium 2-amino-3,5-dinitrobenzoateN-H···O, N-H···N hydrogen bonds
3,5-Dinitrobenzoic acid2-Amino-4,6-dimethylpyrimidine2-Amino-4,6-dimethylpyrimidinium 3,5-dinitrobenzoate (B1224709)N-H···O hydrogen bonds, π-π stacking
3,5-Dinitrobenzoic acid3-Hydroxypyridine3-Hydroxypyridinium 3,5-dinitrobenzoateO-H···O, N-H···O hydrogen bonds

Co-crystallization has emerged as a powerful technique for modifying the physicochemical properties of solid materials. In the context of this compound and its analogs, co-crystals can be formed by combining them with other neutral organic molecules, known as co-formers. These co-crystals often exhibit properties that are distinct from the individual components.

For instance, the co-crystallization of 3,5-dinitrobenzoic acid with isonicotinamide (B137802) results in a co-crystal where the two components are linked by strong O-H···N and N-H···O hydrogen bonds. The resulting supramolecular architecture is a hydrogen-bonded ribbon that extends throughout the crystal lattice.

Compound 1 Compound 2 (Co-former) Solvent Resulting Structure
3,5-Dinitrobenzoic acidIsonicotinamide-Co-crystal
3,5-Dinitrobenzoic acid4,4'-BipyridineMethanol (B129727)Multi-component solvate
This compoundPyrazineWaterHydrated co-crystal

Crystal engineering provides a rational framework for the design and synthesis of crystalline materials with desired structures and properties. By understanding and controlling the intermolecular interactions, it is possible to tailor the supramolecular architectures of this compound and its analogs.

Key strategies in the crystal engineering of these compounds include:

Hydrogen Bond Synthons: The predictable and directional nature of hydrogen bonds makes them the most important tool in crystal engineering. The carboxylic acid dimer, the acid-pyridine heterosynthon, and the amide-amide catemer are common synthons that are utilized to build up complex supramolecular architectures.

π-π Stacking Interactions: The electron-deficient aromatic rings of dinitrobenzoic acid derivatives can engage in π-π stacking interactions with other aromatic systems. These interactions, while weaker than hydrogen bonds, play a crucial role in stabilizing the crystal packing.

Halogen Bonding: The introduction of halogen atoms onto the aromatic ring can lead to the formation of halogen bonds, which are directional interactions between a halogen atom and a Lewis base. Halogen bonding has been successfully employed to control the assembly of dinitrobenzoic acid derivatives.

Use of Templates and Co-formers: The selection of appropriate co-formers or templates can direct the crystallization process towards a specific supramolecular architecture. The size, shape, and functionality of the co-former can all influence the resulting crystal structure.

Through the systematic application of these strategies, a wide variety of supramolecular architectures, including chains, ribbons, sheets, and three-dimensional networks, have been constructed from this compound and its analogs.

Coordination Chemistry of 3,5-Dinitrobenzoic Acid Ligands in Metal Complexes

A wide range of transition metal complexes of 3,5-dinitrobenzoic acid have been synthesized and structurally characterized. These complexes are typically prepared by reacting a metal salt with 3,5-dinitrobenzoic acid or its deprotonated form in a suitable solvent. The resulting products can be mononuclear, binuclear, or polynuclear, depending on the metal ion, the reaction conditions, and the presence of other ancillary ligands.

For example, the reaction of copper(II) acetate (B1210297) with 3,5-dinitrobenzoic acid yields a binuclear complex with the classic paddle-wheel structure. In this complex, two copper(II) ions are bridged by four 3,5-dinitrobenzoate ligands, and each copper ion is also coordinated to a water molecule in the axial position.

Complexes with other transition metals, such as zinc(II), cadmium(II), and manganese(II), have also been reported. These complexes often exhibit polymeric structures, with the 3,5-dinitrobenzoate ligands bridging between metal centers to form one-, two-, or three-dimensional coordination polymers.

Metal Ion Ancillary Ligand Coordination Number Geometry Structure Type
Copper(II)Water5Square pyramidalBinuclear (Paddle-wheel)
Zinc(II)-4Tetrahedral1D Coordination Polymer
Cadmium(II)1,10-Phenanthroline7Pentagonal bipyramidalMononuclear
Manganese(II)2,2'-Bipyridine6Octahedral2D Coordination Network

The 3,5-dinitrobenzoate ligand can adopt a variety of coordination modes when binding to metal centers. The most common coordination modes include:

Monodentate: The carboxylate group binds to the metal ion through a single oxygen atom.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a four-membered chelate ring.

Bidentate Bridging: The carboxylate group bridges between two metal ions. This can occur in a syn-syn, syn-anti, or anti-anti fashion.

The specific coordination mode adopted by the 3,5-dinitrobenzoate ligand is influenced by a number of factors, including the nature of the metal ion, the steric and electronic properties of other ligands in the coordination sphere, and the crystallization conditions. The versatility of its coordination behavior makes 3,5-dinitrobenzoic acid a valuable ligand for the construction of a wide range of coordination complexes with interesting structural and functional properties.

Theoretical Investigations of Electronic States and Bonding in Metal Complexes

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate electronic structures and bonding characteristics of metal complexes involving this compound and its close analogue, 3,5-dinitrobenzoic acid (DNBA). nih.govresearchgate.net These investigations provide profound insights that complement experimental data, helping to explain the geometry, stability, and reactivity of these compounds.

Computational analyses have been effectively used to understand the coordination preferences of the dinitrobenzoate ligand. nih.gov Molecular Electrostatic Potential (MEP) analysis of 3,5-dinitrobenzoic acid reveals that the carboxylate and nitro groups possess comparable negative potential values. nih.gov This suggests that both functional groups are potential Lewis base sites, capable of coordinating with metal ions. nih.gov However, structural database searches combined with theoretical work indicate a strong preference for coordination through the carboxylate group, especially with 3d transition metals. nih.gov The participation of the nitro groups in coordination is less common but has been observed in complexes with metals like Na, K, Cs, and Ag. nih.gov

DFT calculations have been successfully applied to determine the ground electronic states and geometric parameters of various metal complexes. For a series of isostructural mixed-ligand complexes of copper (Cu), nickel (Ni), and cobalt (Co) with 3,5-dinitrobenzoic acid and monoethanolamine, DFT studies showed that the ground electronic states are high-spin, corresponding to a doublet for Cu(II), a triplet for Ni(II), and a quartet for Co(II). researchgate.net The theoretically calculated bond lengths and angles for these complexes were found to be in excellent agreement with experimental X-ray crystallography data, with a correlation coefficient (R²) of approximately 0.97. researchgate.net

Frontier molecular orbital (FMO) analysis is a key component of these theoretical investigations, providing information on the electronic properties and reactivity of the complexes. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the resulting HOMO-LUMO energy gap, are crucial parameters. For the free 3,5-dinitrobenzoic acid ligand, the HOMO-LUMO gap has been calculated, offering a baseline for understanding how this gap is altered upon complexation with a metal center. nih.gov Analysis of the frontier electron densities and electrostatic potentials of the complexes further clarifies the nature of the metal-ligand interactions. researchgate.net

Table 1: Calculated Electronic Properties of the 3,5-Dinitrobenzoic Acid (DNBA) Ligand This table presents the calculated Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap for the free ligand, as determined by Density Functional Theory (DFT) calculations.

Compound Method HOMO-LUMO Gap (kJ·mol⁻¹) HOMO-LUMO Gap (eV)
3,5-Dinitrobenzoic acid B3LYP/6-31G(d,p) 498.93 5.171

Data sourced from a computational analysis of nitro-containing ligands. nih.gov

Table 2: Theoretical Findings on Isostructural Metal Complexes with 3,5-Dinitrobenzoic Acid (DNBA) and Monoethanolamine (MEA) This table summarizes the ground electronic states of Copper (Cu), Nickel (Ni), and Cobalt (Co) complexes as determined by DFT studies.

Metal Ion Complex Structure Determined Ground Electronic State
Copper (Cu) [Cu(DNBA)(MEA)] High-spin (Doublet)
Nickel (Ni) [Ni(DNBA)(MEA)] High-spin (Triplet)
Cobalt (Co) [Co(DNBA)(MEA)] High-spin (Quartet)

Data sourced from DFT studies on mixed-ligand metal complexes. researchgate.net

These theoretical approaches are not only vital for predicting the properties of known complexes but also for designing new materials with tailored electronic and structural characteristics. The synergy between computational calculations and experimental results provides a comprehensive understanding of the bonding and electronic states in these advanced coordination compounds. nih.gov

Table of Mentioned Compounds

Compound Name Abbreviation
This compound -
3,5-Dinitrobenzoic acid DNBA
Monoethanolamine MEA
Copper Cu
Nickel Ni
Cobalt Co
Sodium Na
Potassium K
Cesium Cs

Analytical Chemistry Methodologies

Spectrophotometric Assay Development

Spectrophotometric methods offer a simple and cost-effective approach for the determination of various analytes. These methods often rely on the formation of colored complexes that can be quantified by measuring their light absorbance at a specific wavelength.

Diazotized 4-amino-3,5-dinitrobenzoic acid (ADBA) has been investigated as a potential chromogenic reagent for the derivatization of aromatic compounds. nih.gov The process involves the diazotization of the amino group on ADBA to form a reactive arenediazonium ion. nih.gov This ion can then couple with various pharmaceuticals and other compounds containing activated aromatic rings through a diazo coupling reaction. nih.gov

The reaction of diazotized ADBA with certain aromatic compounds results in the formation of colored adducts, which can be visually detected or quantified. nih.gov For instance, colored products are formed at room temperature with compounds like cloxacillin (B1194729) and chloroxylenol. nih.gov In other cases, such as with salicylic (B10762653) acid and aspirin, heating is required to develop the color. nih.gov However, not all compounds produce a colored product, and in some instances, the color may fade at higher temperatures. nih.gov Thin-layer chromatography has been used to confirm the formation of more lipophilic derivatives even when no color change is observed. nih.gov This suggests that diazotized ADBA is a reactive coupling agent with potential for developing derivatization methods for a wide range of pharmaceuticals for analysis by UV/visible spectrophotometry and high-performance liquid chromatography (HPLC). nih.gov

A comparative study of a colorimetric method using a diazotization reaction and an HPLC method for the determination of para-aminohippuric acid (PAH) has been conducted. nih.gov The colorimetric method demonstrated linearity in the ranges of 2.5 to 12.5 micrograms and 100 to 1,000 ng per test tube, with a practical detection limit of 100 ng per test tube. nih.gov

The interaction between 3,5-dinitrobenzoic acid and diazepam has been utilized for its spectrophotometric determination. nih.gov The method is based on the formation of a colored complex that absorbs maximally at 500 nm. nih.gov This method has been successfully applied to determine diazepam in both pure form and pharmaceutical preparations, showing good accuracy and precision. nih.gov The linear range for this assay is up to 180.2 µg/ml, with a Ringbom range of 15.2-177.8 µg/ml. nih.gov

The reaction of 3,5-dinitrobenzoic acid with active methylene (B1212753) compounds in an alkaline medium can lead to the formation of Meisenheimer complexes, which are colored σ-complexes. nih.gov In the presence of excess 3,5-dinitrobenzoic acid, this complex is oxidized, and the reagent is reduced to 3-amino-5-nitro-benzoic acid. nih.gov

Chromatographic Separation Techniques

Chromatographic methods, particularly HPLC, are powerful tools for the analysis and purification of 2-amino-3,5-dinitrobenzoic acid and its derivatives.

HPLC is a widely used technique for the analysis of dinitrobenzoic acids. researchgate.net In one study, the HPLC analysis of 2,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid was performed, revealing distinct retention times for each isomer. researchgate.net A method for the analysis of 3,5-dinitrobenzoic acid using HPLC with a Diode Array Detector (DAD) has also been described. analytice.com

The determination of para-aminohippuric acid (PAH) has been achieved using a reversed-phase HPLC method. nih.gov The separation was performed on a Nucleosil 5 C18 column with a mobile phase of acetonitrile/50 mM KH2PO4 (pH 2.8) = 9/95. nih.gov This HPLC method showed linearity in the higher range of 10 ng to 2 micrograms and in the lower range of 1 to 10 ng per injection, with a practical detection limit of 1 ng per injection, indicating its suitability for microassay of PAH. nih.gov

Table 1: HPLC Conditions for Analysis of Related Compounds
AnalyteColumnMobile PhaseDetectionReference
para-aminohippuric acid (PAH)Nucleosil 5 C18 (reversed-phase)acetonitrile/50 mM KH2PO4 (pH 2.8) = 9/95Not Specified nih.gov
3,5-dinitrobenzoic acidNot SpecifiedNot SpecifiedDiode Array Detector (DAD) analytice.com

Derivatives of dinitrobenzoic acid are instrumental in the development of chiral stationary phases (CSPs) for the separation of enantiomers. Polysaccharide derivatives, such as cellulose (B213188) and amylose (B160209) phenylcarbamates, are commonly used as chiral selectors in CSPs. yakhak.org For instance, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) have shown excellent enantioselectivity for various chiral compounds. yakhak.orgmdpi.com

In the separation of chiral amines and α-amino acid esters, CSPs derived from amylose tris(3,5-dichlorophenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated high performance. yakhak.org Similarly, levan (B1592505) tris(3,5-dimethylphenylcarbamate) has been effective in the separation of β-lactam ureas. mdpi.com The choice of the polysaccharide backbone (cellulose, amylose, or levan) and the substituents on the phenylcarbamate moiety significantly influence the enantioselectivity of the CSP. yakhak.orgmdpi.com

Macrocyclic glycopeptides, such as norvancomycin, have also been used to create CSPs for the enantiomeric separation of amino acid derivatives. nih.gov A norvancomycin-bonded CSP has been successfully used for the separation of dansyl-amino acid enantiomers in reversed-phase HPLC. nih.gov

Table 2: Performance of Chiral Stationary Phases in Enantiomeric Separations
Chiral Stationary Phase (CSP)Chiral SelectorAnalyte ClassPerformanceReference
Chiralpak IEAmylose tris(3,5-dichlorophenylcarbamate)Chiral aminesHigh enantioselectivity yakhak.org
Chiralcel OD-HCellulose tris(3,5-dimethylphenylcarbamate)Chiral aminesHigh enantioselectivity yakhak.org
Chiralpak IAAmylose tris(3,5-dimethylphenylcarbamate)α-amino acid estersSuperior resolution yakhak.org
Chirallica PST-7Levan tris(3,5-dimethylphenylcarbamate)β-lactam ureasSatisfactory separation mdpi.com
Norvancomycin-bonded CSPNorvancomycinDansyl-amino acidsSuccessful separation nih.gov

Pre-column derivatization is a common strategy to enhance the detection of analytes in HPLC, particularly for compounds that lack a strong chromophore or fluorophore. creative-proteomics.comshimadzu.com This involves reacting the analyte with a derivatizing reagent before it enters the HPLC column. shimadzu.com Reagents like o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and 2,4-dinitrofluorobenzene (DNFB) are frequently used for the derivatization of amino acids. creative-proteomics.comshimadzu.com

The AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) derivatization method is also widely applied due to the stability of its derivatives and minimal interference from by-products. creative-proteomics.com Automated pre-column derivatization systems can reduce analysis time and labor. shimadzu.com These systems can automatically mix the sample and derivatization reagents in the autosampler needle, a technique that also minimizes the consumption of reagents. shimadzu.comnih.gov

For the determination of amino acids, pre-column derivatization with phenyl isothiocyanate (PITC) followed by HPLC with UV detection is a common approach. researchgate.net This method has been used to determine various amino acids with good linearity and recovery. researchgate.net

Environmental Chemistry and Remediation Studies

Photochemical Degradation Pathways of Related Nitroaromatic Compounds

Photolysis, or the breakdown of compounds by light, is a significant transformation pathway for many nitroaromatic compounds in the environment. researchgate.netcdc.gov For instance, the photolytic half-life of 1,3-dinitrobenzene (B52904) (1,3-DNB) in water has been reported to be 23 days. cdc.gov Studies on dinitrotoluenes (DNTs) have shown that their half-lives in sunlit natural waters can be as short as 3 to 10 hours, while in distilled water, the half-life extends to 43 hours. cdc.gov The rate of photolysis is influenced by factors such as latitude and season, with estimated half-lives for DNTs ranging from approximately 1.8 days in summer to 11.5 days in winter. cdc.gov

The photochemical degradation of TNT, a close structural relative of 2-amino-3,5-dinitrobenzoic acid, involves both oxidation and reduction reactions. researchgate.net These reactions lead to the release of nitrite, nitrate, and ammonium (B1175870) ions, followed by condensation reactions of the resulting oxidation and reduction products. researchgate.net The presence of other substances can significantly influence the rate of photodegradation. For example, the addition of organic reductants like methanol (B129727) and EDTA has been shown to enhance the degradation rate of TNT. eeer.org Photocatalysis, often employing titanium dioxide (TiO2), is another effective method for degrading nitroaromatic compounds. eeer.orgtandfonline.comeeer.org In the presence of a TiO2 photocatalyst, the degradation of TNT can be significant, with reductive transformations playing a major role. eeer.org

Table 1: Photodegradation of Related Nitroaromatic Compounds

CompoundConditionsHalf-life/Degradation RateKey Findings
1,3-Dinitrobenzene (1,3-DNB)Water23 daysUndergoes photolysis in water. cdc.gov
Dinitrotoluenes (DNTs)Sunlit natural waters3-10 hoursPhotolysis is a major degradation pathway in surface waters. cdc.gov
Dinitrotoluenes (DNTs)Distilled water43 hoursSlower degradation compared to natural waters. cdc.gov
2,4,6-Trinitrotoluene (B92697) (TNT)Aqueous solution, UV irradiation with TiO2~97.3% degradation in 120 minsEnhanced degradation with photocatalysis and organic reductants. eeer.orgeeer.org
2,4,6-Trinitrotoluene (TNT)Aqueous solution, UV irradiation with ZnS/NiS photocatalyst88.5% degradation in 160 minutesDemonstrates the effectiveness of various photocatalysts. tandfonline.com

Biotransformation and Biodegradation of Nitroaromatic Compounds Yielding Amino-Dinitrobenzoic Acid Derivatives

Microbial activity plays a crucial role in the transformation and degradation of nitroaromatic compounds in the environment. nih.govnih.gov Bacteria and fungi have evolved diverse metabolic pathways to break down these complex molecules. rsc.orgnih.gov A common initial step in the biodegradation of nitroaromatic compounds is the reduction of one or more nitro groups to amino groups. nih.govnih.gov This process is often cometabolic, meaning it occurs in the presence of another primary energy source. nih.gov

For example, the biodegradation of 2,4-dinitrotoluene (B133949) (2,4-DNT) can proceed through the reduction of a nitro group to form amino-nitrotoluene intermediates. epa.gov Similarly, the biotransformation of 2,4,6-trinitrotoluene (TNT) by various microorganisms leads to the formation of aminodinitrotoluenes and other reduced derivatives. nih.gov The white-rot fungus Phanerochaete chrysosporium has been shown to mineralize both 2,4-DNT and TNT. nih.gov

The formation of amino-dinitrobenzoic acid derivatives is a plausible outcome of the biodegradation of dinitro- or trinitro-benzoic acids. The reduction of a nitro group on a dinitrobenzoic acid molecule would directly yield an amino-dinitrobenzoic acid. While direct studies on this compound formation from a specific precursor are not detailed in the provided results, the general pathways of nitroaromatic biodegradation strongly support this possibility. For instance, the metabolism of various nitrobenzoates by bacteria has been documented, often involving the reduction of the nitro group. microbiologyresearch.org

Table 2: Microbial Transformation of Related Nitroaromatic Compounds

Original CompoundMicroorganism/ConditionTransformation ProductsSignificance
2,4-Dinitrotoluene (2,4-DNT)Indigenous soil microorganismsAmino-nitro intermediatesDemonstrates the initial step of nitro group reduction in soil. epa.gov
2,4,6-Trinitrotoluene (TNT)Phanerochaete chrysosporium (fungus)Mineralized (broken down to simpler compounds)Highlights the potential for complete degradation by fungi. nih.gov
2,4,6-Trinitrotoluene (TNT)Desulfovibrio spp. (anaerobic bacteria)2,4,6-TriaminotolueneShows extensive reduction of all nitro groups under anaerobic conditions. nih.gov
NitrobenzeneGastrointestinal bacteriaAnilineIllustrates the role of microbial communities in nitro group reduction. nih.gov
2,4-Dinitroanisole (DNAN)Zero-valent iron or bacteria (anaerobic)2-Amino-4-nitroanisole, 2,4-DiaminoanisoleShows regioselective reduction of nitro groups. nih.gov

Environmental Fate and Transport Studies of Related Munitions Constituents

The environmental fate and transport of nitroaromatic compounds are governed by their physicochemical properties and interactions with soil and water. cdc.govepa.govdtic.mil Compounds like dinitrotoluenes (DNTs) are not strongly adsorbed to soil and can leach into groundwater. cdc.gov The mobility of these compounds is influenced by factors such as soil organic carbon content. cdc.govepa.gov For instance, the soil organic carbon-water (B12546825) partition coefficient (Koc) for 1,3-dinitrobenzene suggests moderate mobility, while that for 1,3,5-trinitrobenzene (B165232) indicates high mobility. cdc.gov

The transport of these contaminants is a significant concern, as they can move from the initial point of contamination to affect larger areas, including drinking water sources. nih.govepa.gov The relatively low octanol-water partition coefficients (log Kow) of DNT isomers suggest that they are not likely to bioaccumulate significantly in organisms. cdc.gov

Remediation strategies for sites contaminated with nitroaromatic compounds often involve a combination of physical, chemical, and biological methods. nih.govyoutube.com Bioremediation, which harnesses the metabolic capabilities of microorganisms, is a promising and cost-effective approach. nih.govnih.gov This can involve both in-situ (treating the contamination in place) and ex-situ (excavating and treating the contaminated material) techniques. youtube.com Another approach is the use of zero-valent iron (Fe(0)), which can chemically reduce nitro groups to amino groups, potentially making the compounds more amenable to subsequent biodegradation. dtic.milresearchgate.net

Table 3: Physicochemical Properties and Environmental Fate of Related Nitroaromatic Compounds

CompoundPropertyValue/ObservationImplication for Environmental Fate
Dinitrotoluenes (DNTs)Soil AdsorptionNot highly adsorbedPotential for leaching into groundwater. cdc.gov
1,3-Dinitrobenzene (1,3-DNB)Soil Organic Carbon-Water Partition Coefficient (Koc)213.8Moderate mobility in soil. cdc.gov
1,3,5-Trinitrobenzene (1,3,5-TNB)Soil Organic Carbon-Water Partition Coefficient (Koc)75.86High mobility in soil. cdc.gov
Dinitrotoluenes (DNTs)Log Octanol-Water Partition Coefficient (log Kow)1.98–2.18Low potential for bioaccumulation. cdc.gov
2,4-Dinitroanisole (DNAN)Aqueous SolubilityHigher than TNTIncreased potential for transport in water. nih.gov

Advanced Biological Research and Mechanistic Insights in Vitro

In vitro Biological Activity of 3,5-Dinitrobenzoic Acid Derivatives with Structural Analogy

Antifungal Properties and Proposed Mechanisms of Action (e.g., Ergosterol (B1671047) Synthesis Interference)

Derivatives of 3,5-dinitrobenzoic acid have demonstrated notable antifungal activity in various in vitro studies. The presence of nitro groups is often linked to the antimicrobial capabilities of these compounds. researcher.liferesearchgate.net Research has focused on elucidating the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of these derivatives against various fungal species, particularly Candida spp., which are known to cause infections in immunocompromised individuals. researcher.liferesearchgate.net

A study involving a series of esters and amides derived from 3,5-dinitrobenzoic acid revealed that several of these compounds exhibited fungicidal activity. researcher.liferesearchgate.net Notably, ethyl 3,5-dinitrobenzoate (B1224709) and propyl 3,5-dinitrobenzoate were identified as potent antifungal agents, with esters having shorter alkyl side chains showing better biological activity. researcher.liferesearchgate.net Another study highlighted the antifungal activity of methyl 3,5-dinitrobenzoate (MDNB), both in its free form and as a nanoemulsion, against strains of Candida albicans. nih.gov

The proposed mechanism of action for the antifungal effects of these derivatives is often multifaceted. A primary proposed mechanism involves the disruption of the fungal cell membrane through interference with ergosterol synthesis. researcher.liferesearchgate.netnih.govresearchgate.netfrontiersin.org Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to increased membrane permeability, ultimately causing cell lysis and death. nih.govfrontiersin.org This mechanism is analogous to that of azole antifungal drugs, which inhibit the enzyme lanosterol (B1674476) 14-alpha-demethylase, a key player in the ergosterol biosynthesis pathway. nih.govfrontiersin.org Molecular modeling studies have suggested that compounds like ethyl 3,5-dinitrobenzoate and methyl 3,5-dinitrobenzoate may have a multi-target antifungal mechanism of action in C. albicans, which includes the inhibition of ergosterol synthesis. researcher.liferesearchgate.netnih.gov

Beyond direct interference with ergosterol, some derivatives are thought to interact with other critical cellular components. For instance, molecular docking studies have suggested potential interactions with β-tubulin and sterol 14-alpha demethylase. nih.gov

Table 1: Antifungal Activity of Selected 3,5-Dinitrobenzoic Acid Derivatives against Candida Species

CompoundFungal StrainMIC (µg/mL)MIC (mM)
Ethyl 3,5-dinitrobenzoateCandida albicans1250.52
Ethyl 3,5-dinitrobenzoateCandida krusei1004.16
Ethyl 3,5-dinitrobenzoateCandida tropicalis5002.08
Methyl 3,5-dinitrobenzoateCandida albicans-0.27-1.10

Data sourced from multiple studies. researcher.liferesearchgate.netnih.gov

Antioxidant Activity Investigations

The antioxidant potential of 3,5-dinitrobenzoic acid derivatives has also been a subject of scientific inquiry. The ability of these compounds to scavenge reactive radicals has been explored through various in vitro assays. nih.gov One study investigated a molecular complex, pyrazolium (B1228807) 3,5-dinitrobenzoate:3,5-dinitrobenzoic acid, and found that it possessed antioxidant activity, indicating its potential to neutralize harmful free radicals. nih.gov

The mechanism of antioxidant action can be complex and may involve multiple pathways. mdpi.com For some compounds, the antioxidant potential increases in a concentration-dependent manner. nih.gov The evaluation of antioxidant activity is often performed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.gov Theoretical calculations, such as Fukui functions and molecular electrostatic potential analysis, have been employed to identify the active radical scavenging sites within the molecular structure of these derivatives. nih.gov

Role as Radiation Sensitizers in Model Cancer Treatment Systems (Mechanistic Study)

Certain derivatives of 3,5-dinitrobenzoic acid have been investigated for their potential as radiation sensitizers in cancer therapy. The rationale behind this application lies in the ability of these compounds to enhance the cytotoxic effects of radiation on cancer cells, particularly under hypoxic (low oxygen) conditions often found in solid tumors. nih.gov

A study focusing on dinitrophenyl derivatives of 5-fluorouracil, including a 3,5-dinitrophenyl derivative, explored their cytotoxicity and radiosensitizing activity in human colon cancer cells (HT-29). nih.gov The findings indicated that while these compounds showed minimal cytotoxicity and radiosensitizing effects under normal oxygen (aerobic) conditions, their efficacy was significantly enhanced in hypoxic environments. nih.gov The proposed mechanism involves the reduction of the nitro groups on the aromatic ring under hypoxic conditions. This reduction leads to an increase in electron density, which can generate reactive species that are toxic to the cancer cells and enhance the cell-killing effects of radiation. nih.gov The sensitization enhancement ratio (SER), a measure of the effectiveness of a radiosensitizer, was found to be significant for these derivatives under hypoxic conditions. nih.gov

Molecular Interactions with Biomolecules in Model Systems

The interaction of 3,5-dinitrobenzoic acid and its derivatives with biologically important macromolecules has been studied to understand their mechanisms of action and potential biological effects. A key area of investigation has been the interaction with serum albumins, such as bovine serum albumin (BSA), which are major transport proteins in the bloodstream.

Fluorescence spectroscopy has been a valuable tool in these studies. Research on the interaction between 3,5-dinitrobenzoic acid and BSA revealed that the compound can bind to the protein, causing a quenching of its intrinsic fluorescence. psu.edu This binding is a spontaneous process, and thermodynamic analysis suggests that hydrogen bonds and van der Waals forces are the primary forces stabilizing the complex. psu.edu The binding constant and the number of binding sites have been determined, and the distance between the donor (BSA) and the acceptor (3,5-dinitrobenzoic acid) was calculated using Förster's theory of non-radiation energy transfer. psu.edu Furthermore, synchronous fluorescence spectra have indicated that the binding of 3,5-dinitrobenzoic acid can induce conformational changes in the BSA molecule. psu.edu

The carboxylate and nitro groups of the 3,5-dinitrobenzoate ligand are key to its molecular interactions. nih.gov These groups can participate in the formation of coordination bonds with metal ions and are also involved in establishing intermolecular interactions such as hydrogen bonds and nitro···nitro interactions, which contribute to the formation of supramolecular structures. nih.gov Molecular docking studies have also been employed to explore the various intermolecular interactions between these derivatives and biological targets like DNA and microbial proteins. nih.gov

Q & A

Q. How can fluorescence quenching mechanisms be investigated in this compound?

  • Answer : Conduct Stern-Volmer analysis:
  • Titrate with a quencher (e.g., Cu²⁺ ions).
  • Plot I₀/I vs. [Q] to distinguish static (linear) vs. dynamic (upward-curving) quenching.
  • Time-resolved PL confirms lifetime changes (dynamic quenching reduces τ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.